molecular formula C18H16BrNO5 B4683251 4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

カタログ番号 B4683251
分子量: 406.2 g/mol
InChIキー: RPUGKQJATSYJOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BDQ, is a synthetic compound that has shown promising results in the treatment of tuberculosis. BDQ belongs to the class of drugs known as diarylquinolines and was discovered by scientists at Janssen Pharmaceuticals.

作用機序

4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone targets the ATP synthase enzyme, which is essential for the production of ATP in the bacterial cell. By inhibiting this enzyme, this compound disrupts the energy metabolism of the bacteria, leading to their death. This compound has a unique mechanism of action that makes it effective against drug-resistant strains of M. tuberculosis.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in animal studies. It is metabolized by the liver and excreted in the urine. This compound has been shown to have a long half-life in humans, which makes it suitable for once-daily dosing. This compound has also been found to have a good safety profile when used in combination with other anti-tuberculosis drugs.

実験室実験の利点と制限

4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments. It has a unique mechanism of action that makes it effective against drug-resistant strains of M. tuberculosis. This compound has also been found to have low toxicity in animal studies, which makes it a safer alternative to other anti-tuberculosis drugs. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry. The cost of producing this compound is also high, which limits its availability for use in lab experiments.

将来の方向性

There are several future directions for the research and development of 4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of focus is the optimization of the synthesis method to reduce the cost of producing this compound. Another area of focus is the development of new formulations of this compound that can be used in combination with other anti-tuberculosis drugs. There is also a need for further research to understand the mechanism of action of this compound and its potential use in the treatment of other bacterial infections. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising drug for the treatment of tuberculosis. It has a unique mechanism of action that makes it effective against drug-resistant strains of M. tuberculosis. This compound has also been found to have low toxicity in animal studies, which makes it a safer alternative to other anti-tuberculosis drugs. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, and the cost of producing this compound is high, which limits its availability for use in lab experiments. There are several future directions for the research and development of this compound, including the optimization of the synthesis method, the development of new formulations, and further research to understand its mechanism of action.

科学的研究の応用

4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential in the treatment of tuberculosis. It has shown efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This compound has also been found to be effective in the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), which are difficult to treat with conventional antibiotics.

特性

IUPAC Name

4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO5/c1-22-9-3-13-18(16(4-9)23-2)11(6-17(21)20-13)10-5-14-15(7-12(10)19)25-8-24-14/h3-5,7,11H,6,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUGKQJATSYJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=CC4=C(C=C3Br)OCO4)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 3
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 4
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 5
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 6
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。